molecular formula C18H25FO2 B14278746 Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester CAS No. 133856-77-6

Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester

Cat. No.: B14278746
CAS No.: 133856-77-6
M. Wt: 292.4 g/mol
InChI Key: MHHQNFQAYOMTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a cyclohexane ring, a carboxylic acid group, a pentyl chain, and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-fluorophenol in the presence of a suitable catalyst. The reaction is usually carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product. Additionally, industrial production may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Hydrolysis: Cyclohexanecarboxylic acid and 4-fluorophenol.

    Reduction: Cyclohexanemethanol and 4-fluorophenol.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active carboxylic acid and alcohol components. These components may interact with enzymes or receptors, modulating various biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl ester
  • Cyclohexanecarboxylic acid, 4-nitrophenyl ester
  • Cyclohexanecarboxylic acid, 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] ester

Uniqueness

Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

133856-77-6

Molecular Formula

C18H25FO2

Molecular Weight

292.4 g/mol

IUPAC Name

(4-fluorophenyl) 4-pentylcyclohexane-1-carboxylate

InChI

InChI=1S/C18H25FO2/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)21-17-12-10-16(19)11-13-17/h10-15H,2-9H2,1H3

InChI Key

MHHQNFQAYOMTRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.